
A Comparative Analysis of (Rac)-Antineoplaston
A10 and Other Antineoplaston Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Rac)-Antineoplaston A10

Cat. No.: B1222741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Antineoplastons are a group of chemical compounds, primarily peptides and amino acid

derivatives, investigated for their potential anticancer properties. First identified by Dr.

Stanislaw Burzynski in the 1970s, these compounds are proposed to act as molecular switches

that regulate cell growth and differentiation, potentially correcting the abnormal cellular

processes associated with cancer.[1] This guide provides a comparative analysis of (Rac)-
Antineoplaston A10 with other notable antineoplaston formulations, including AS2-1, A2, A5,

and AS2-5. The information presented is based on available preclinical and clinical data, with a

focus on chemical composition, proposed mechanisms of action, and clinical findings. It is

important to note that antineoplaston therapy is considered experimental and has not been

approved by the U.S. Food and Drug Administration (FDA) for the treatment of any disease.[2]

[3] The majority of clinical research has been conducted at the Burzynski Clinic, and

independent verification of the results is limited.[4]

Chemical Composition of Antineoplaston
Formulations
The various antineoplaston formulations are distinct chemical entities, though they share a

common origin in their initial isolation from human blood and urine before being synthesized

chemically.[3]
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Formulation
Chemical Name /
Composition

Molecular Formula
Key Structural
Features

(Rac)-Antineoplaston

A10

(Rac)-3-

phenylacetylamino-

2,6-piperidinedione

C13H14N2O3

A racemic mixture

containing a

piperidinedione ring

attached to a

phenylacetamide

group.[5]

Antineoplaston AS2-1

A 4:1 mixture of

sodium salts of

phenylacetic acid and

phenylacetylglutamine

.[6][7]

C8H7NaO2 and

C13H15N2NaO4

A combination of a

simple aromatic fatty

acid and a derivative

of glutamine.[3]

Antineoplaston A2

3-phenylacetylamino-

2,6-piperidinedione

(active ingredient of

A10)

C13H14N2O3

The active chemical

compound that was

later named

Antineoplaston A10.[3]

[8][9]

Antineoplaston A5

Phenylacetic acid and

an aromatic fatty acid.

[3]

Not specified

Contains phenylacetic

acid as a key

component.[10]

Antineoplaston AS2-5 Phenylacetylglutamine C13H16N2O4

A derivative of the

amino acid glutamine.

[11]

Proposed Mechanisms of Action
The proposed mechanisms of action for antineoplastons are multifaceted and not yet fully

elucidated. The primary theory is that they function as "molecular switches," helping to restore

normal cellular function.[1] Several potential pathways have been suggested.

Signaling Pathway Modulation
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Antineoplastons are hypothesized to influence key signaling pathways involved in cell growth,

proliferation, and apoptosis.

Ras Inhibition: (Rac)-Antineoplaston A10 has been described as a Ras inhibitor.[12] The

Ras/MAPK pathway is a critical signaling cascade that regulates cell proliferation and

survival, and its overactivation is common in many cancers. By inhibiting Ras,

Antineoplaston A10 may disrupt this oncogenic signaling.[13]

p53 Tumor Suppressor Gene Activation: Both Antineoplaston A10 and AS2-1 are suggested

to activate the p53 tumor suppressor gene.[6][14] The p53 protein plays a crucial role in

preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in

response to cellular stress.[15] Activation of p53 by antineoplastons could theoretically

trigger these protective mechanisms in cancer cells.

Below is a conceptual diagram illustrating the proposed interaction of antineoplastons with the

Ras and p53 signaling pathways.
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Caption: Proposed interaction of Antineoplastons with Ras and p53 pathways.
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Cell Cycle Regulation
Antineoplastons may also exert their effects by directly influencing the cell cycle. It has been

proposed that Antineoplaston AS2-1 can lead to cell cycle arrest in the G1 phase, thereby

inhibiting mitosis.[6][16] This could be linked to the inhibition of L-glutamine incorporation into

tumor-cell proteins, as glutamine is essential for the G1 to S phase transition.[16]

The following diagram illustrates a simplified workflow of how antineoplastons might induce cell

cycle arrest.
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Caption: Proposed mechanism of Antineoplaston-induced G1 cell cycle arrest.

Comparative Clinical Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.cancer.gov/publications/dictionaries/cancer-drug/def/antineoplaston-as2-1
https://www.ncbi.nlm.nih.gov/books/NBK65872/
https://www.ncbi.nlm.nih.gov/books/NBK65872/
https://www.benchchem.com/product/b1222741?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A direct comparative clinical trial of (Rac)-Antineoplaston A10 against other individual

antineoplaston formulations has not been published. The majority of available clinical data

comes from Phase II studies conducted by the Burzynski Research Institute, which

predominantly investigate the concurrent administration of Antineoplaston A10 and AS2-1,

making it challenging to attribute efficacy to a single agent.

The following tables summarize data from select studies on various antineoplaston

formulations.

Table 1: Clinical Studies of Antineoplaston A10 and AS2-
1 Combination Therapy in Brain Tumors
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Study/P
rotocol

Cancer
Type

Number
of
Patients

Median
Dosage
(A10)

Median
Dosage
(AS2-1)

Objectiv
e
Respon
se Rate
(CR+PR
)

Overall
Survival
(OS)

Referen
ce

BT-09

Primary

Brain

Tumors

(Adults)

40
7.16

g/kg/d

0.27

g/kg/d
22.5%

12.7

months

(median,

Anaplasti

c

Astrocyto

ma

group)

[17]

BT-13

Low-

Grade

Astrocyto

ma

(Children

)

16
7.71

g/kg/d

0.26

g/kg/d
37.5%

67.7% at

5 years
[18]

BT-23

Optic

Pathway

Glioma

(Children

)

16
8.07

g/kg/d

0.39

g/kg/d
31.3%

78.5

months

(median)

[19]

Recurren

t Glioma

(Mayo

Clinic)

Recurren

t Glioma

(Adults)

9

Target:

1.0

g/kg/d

Target:

0.4

g/kg/d

0%
Not

Reported
[20]

CR: Complete Response, PR: Partial Response

Table 2: Studies of Other Antineoplaston Formulations
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Formulation Study Type
Cancer
Types

Number of
Patients

Key
Findings

Reference

Antineoplasto

n A2
Phase I

Various

advanced

cancers

15

9 patients

showed

objective

response.

Complete

remissions

reported in

lung,

mesotheliom

a, liver, and

bladder

cancers.

[8]

Antineoplasto

n AS2-1

(monotherapy

and

combination)

Toxicology

Study

Various

advanced

cancers

20

In 8 patients

receiving

AS2-1 alone,

minimal side

effects were

noted.

Overall

response in

the full cohort

included 6

complete and

2 partial

remissions.

[7]

Antineoplasto

n AS2-5

Toxicology

Study

Various

advanced

cancers

13

2 complete

remissions

and 1 mixed

response

reported. Mild

side effects

observed.

[11]
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Antineoplasto

n A5
Phase I Not specified Not specified

Investigated

for effects on

central

dopaminergic

structures,

with observed

improvement

in

Parkinsonian

symptoms in

cancer

patients.

[10]

Experimental Protocols
Detailed, step-by-step experimental protocols for the clinical trials are not publicly available in

their entirety. However, based on published papers and clinical trial registrations, a general

methodology can be outlined.

General Clinical Trial Protocol for Intravenous
Antineoplaston A10 and AS2-1
This protocol is a generalized summary based on information from various Phase II trials

conducted at the Burzynski Clinic.

1. Patient Eligibility:

Inclusion criteria typically involve a histologically confirmed diagnosis of a specific cancer

type (e.g., glioma) that is recurrent or progressive after standard therapies.

Exclusion criteria often include severe organ dysfunction (hepatic, renal, cardiac), active

infections, and pregnancy.

2. Treatment Administration:

Antineoplaston A10 and AS2-1 are administered intravenously via a portable infusion pump

through a central venous catheter.
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Infusions are typically given every four hours, six times a day.[17][19]

Dosage is escalated gradually to the maximum tolerated dose.

3. Monitoring and Evaluation:

Patients are monitored for toxicity and adverse events.

Tumor response is assessed using imaging studies (e.g., MRI) at regular intervals (e.g.,

every 8 weeks).

Response to treatment is typically categorized as complete response, partial response,

stable disease, or progressive disease.

4. Treatment Duration:

Treatment is generally continued for a specified period (e.g., at least 12 months) in the

absence of disease progression or unacceptable toxicity.[21]

The following diagram provides a high-level overview of the experimental workflow for a typical

Antineoplaston clinical trial.
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Caption: Generalized workflow for an Antineoplaston clinical trial.
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Conclusion
The available data on (Rac)-Antineoplaston A10 and other antineoplaston formulations

suggest a potential for anticancer activity, particularly in the context of brain tumors. However,

the field is marked by a significant lack of independent, randomized controlled trials, which are

the gold standard for establishing therapeutic efficacy. The predominance of studies

investigating combination therapy with A10 and AS2-1 makes it difficult to perform a direct

comparative analysis of the individual formulations.

The proposed mechanisms of action, including the modulation of the Ras and p53 pathways

and induction of cell cycle arrest, provide a basis for further investigation. For the scientific

community to fully evaluate the potential of antineoplastons, rigorous, independent, and well-

designed clinical trials are necessary. This would include studies that compare different

formulations directly and against standard-of-care treatments. Researchers and drug

development professionals should approach the existing data with a critical perspective,

acknowledging both the reported positive outcomes and the significant limitations of the current

body of evidence.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1222741?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

